5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole
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Overview
Description
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole is a heterocyclic compound that features a tetrazole ring, an oxadiazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Known for its fluorescence properties and use as a metal ion fluorescent probe.
Thiazoles: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Sulphenone: Used in various chemical reactions and known for its sulfone group.
Uniqueness
What sets 5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-phenyl-1H-tetrazole apart is its unique combination of functional groups, which confer a range of chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in both research and industrial contexts.
Properties
Molecular Formula |
C16H11ClN6OS |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H11ClN6OS/c17-12-8-6-11(7-9-12)15-18-14(24-20-15)10-25-16-19-21-22-23(16)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
NHSBMUZKXQLMRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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